molecular formula C13H14N2O B1460794 4-[(2-Pyridinylmethoxy)methyl]aniline CAS No. 408368-93-4

4-[(2-Pyridinylmethoxy)methyl]aniline

Cat. No.: B1460794
CAS No.: 408368-93-4
M. Wt: 214.26 g/mol
InChI Key: CQRSAXLWJPTXNO-UHFFFAOYSA-N
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Description

4-[(2-Pyridinylmethoxy)methyl]aniline is an aromatic amine derivative featuring a pyridinylmethoxy-methyl substituent at the para position of the aniline ring. The pyridinylmethoxy group introduces steric and electronic effects that influence reactivity, solubility, and biological activity. Similar compounds in the evidence are synthesized via palladium-catalyzed cross-coupling (e.g., ) or nucleophilic substitution, suggesting plausible routes for its preparation.

Properties

IUPAC Name

4-(pyridin-2-ylmethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-6-4-11(5-7-12)9-16-10-13-3-1-2-8-15-13/h1-8H,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRSAXLWJPTXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

  • Structure : Features a tris-pyrazolylmethyl group instead of pyridinylmethoxy.
  • Synthesis : Achieved via C–F activation in DMSO (1 h reflux, 63% yield), contrasting with palladium-based methods for pyridinyl analogs .
  • Properties: Exhibits two polymorphs (I and II) due to rotational differences in pyrazolyl groups, leading to distinct N–H···N intermolecular interactions . Methyl groups enhance solubility in organic solvents compared to non-methylated analogs .
  • Applications : Tris(pyrazolyl)methane ligands are used in catalysis and medicinal chemistry, including anticancer agents .

4-Methoxy-N-(pyridin-3-ylmethyl)aniline

  • Structure : Methoxy and pyridinylmethyl substituents at the aniline para position.
  • Synthesis : Likely involves condensation of 4-methoxyaniline with pyridine derivatives, as seen in similar Schiff base formations ().
  • Properties : Polar groups (methoxy, pyridinyl) increase hydrophilicity compared to alkyl-substituted analogs.

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • Structure : Incorporates a piperazinylmethyl group and trifluoromethyl substituent.
  • Applications : Key intermediate in pharmaceuticals; trifluoromethyl groups enhance metabolic stability and bioavailability .

Thermodynamic and Kinetic Comparisons

DFT Studies on Reactivity

  • Methyl Substitution Effects: Methyl groups on pyrazole (in 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline) lower Gibbs free energy (ΔG = 7.1 kcal/mol vs. 7.6 kcal/mol for non-methylated analogs), enhancing reaction favorability due to improved nucleophilicity .
  • Transition State Analysis : Methylated pyrazole derivatives exhibit lower activation barriers in SN2-type fluoride displacement reactions, attributed to electronic stabilization .

Polymorphism and Solid-State Behavior

Compound Polymorphs Space Group Intermolecular Interactions Reference
4-(Tris(4-methylpyrazolyl)methyl)aniline I, II P21/n, C2/c N–H···N dimers (I) vs. chains (II)
4-(Tri(1H-pyrazolyl)methyl)aniline Single form - Corrugated N–H···N chains

Polymorphism in methylated pyrazolyl derivatives arises from rotational flexibility, impacting crystal packing and material properties. In contrast, the pyridinylmethoxy group’s rigidity in 4-[(2-Pyridinylmethoxy)methyl]aniline may limit polymorphism.

Spectroscopic and Analytical Data

Compound ¹H-NMR (δ, ppm) IR (cm⁻¹) Key Features Reference
4-(Tris(4-methylpyrazolyl)methyl)aniline 7.50 (s, 3H), 2.05 (s, 9H) 3448 (N–H), 1626 (C=C) Methyl resonances, aromatic stretches
4-Methoxy-N-(pyridin-3-ylmethyl)aniline Not reported Similar N–H stretches (~3300) Expected methoxy singlet (~3.8 ppm)

The target compound’s NMR would display pyridinyl protons (~8.0–8.5 ppm) and methoxy-methyl resonance (~4.5 ppm), while IR would show N–H stretches near 3300 cm⁻¹.

Preparation Methods

General Synthetic Approach

The synthesis of 4-[(2-Pyridinylmethoxy)methyl]aniline typically involves the following key steps:

The synthetic challenge lies in achieving selective substitution without affecting the amine functionality and maintaining high purity and yield.

Catalytic Hydrogenation and Reductive Amination Techniques

A closely related preparation method involves catalytic hydrogenation and reductive amination, as exemplified in the synthesis of N-methyl-4-methoxyaniline, which shares structural similarities with 4-[(2-Pyridinylmethoxy)methyl]aniline. This method can be adapted for the target compound:

  • Catalyst : Raney's nickel is employed as a hydrogenation catalyst due to its high activity and recoverability.
  • Reaction conditions : The reaction is carried out in solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or N,N-dimethylpropionamide.
  • Process :
    • Starting from paraphenetidine (4-aminophenol derivative), paraformaldehyde is added as a formaldehyde source.
    • The mixture is subjected to hydrogenation under controlled temperature (50–120°C, optimally around 100°C) and pressure (0.2–1.5 MPa).
    • Gas displacement with nitrogen and hydrogen ensures an inert and reducing atmosphere.
    • The reaction time ranges from 1 to 10 hours depending on scale and conditions.
  • Purification : Post-reaction, the product is purified by rectification under reduced pressure, with reflux ratios controlled to ensure high purity (95–100% content).

This method allows for the formation of methylated or methoxylated anilines with high selectivity and yield, and the process is scalable for industrial application with solvent and catalyst recycling.

Ether Formation via Nucleophilic Substitution

For the specific installation of the 2-pyridinylmethoxy substituent, nucleophilic substitution reactions are typically employed:

  • Starting materials : 4-aminobenzyl alcohol or 4-aminobenzyl halide derivatives.
  • Reagents : 2-pyridinylmethanol or its activated derivatives (e.g., 2-pyridinylmethyl halides).
  • Conditions : Base-promoted substitution under anhydrous conditions to avoid side reactions.
  • Catalysts : Phase transfer catalysts or mild bases such as potassium carbonate can be used to facilitate the reaction.

This step yields the 4-[(2-Pyridinylmethoxy)methyl]aniline framework by forming the ether linkage between the benzyl position and the pyridinylmethoxy group.

Research Findings and Notes

  • The use of Raney's nickel as a single catalyst streamlines the process and reduces costs.
  • Recycling of solvents and catalyst enhances sustainability and industrial feasibility.
  • Controlled hydrogenation conditions prevent over-reduction or side reactions.
  • The reaction system benefits from initial nitrogen purging followed by hydrogen exchange to ensure an inert atmosphere.
  • Rectification under reduced pressure with controlled reflux ratios is essential for isolating high-purity products.
  • The molar ratio of paraformaldehyde to aromatic amine precursor is critical (typically 0.7–1.1 equivalents) for efficient methylation without excess side reactions.

Summary Table of Preparation Method (Adapted from Analogous Processes)

Step Description Conditions/Notes
1. Reactant charging Add 4-aminobenzyl derivative, solvent, paraformaldehyde Solvent: DMF or similar; molar ratios critical
2. Catalyst addition Add Raney's nickel catalyst 2–15% weight relative to substrate
3. Gas displacement Purge system with nitrogen (3x), then hydrogen (3x) Ensures inert and reducing atmosphere
4. Hydrogenation reaction Heat to 80–120°C under 0.2–1.5 MPa hydrogen pressure Reaction time 1–10 hours; monitor pressure changes
5. Post-reaction hold Maintain temperature and pressure for 1 hour post hydrogen stop Ensures reaction completion
6. Rectification/purification Vacuum distillation with reflux control Reflux ratio 5:1 to 10:1; vacuum 3–10 mmHg
7. Product collection Collect fractions with >95% purity Final product purity typically >98%
8. Recycling Recover solvent and catalyst for reuse Enhances process sustainability

Q & A

Basic: What are the optimal synthetic routes for 4-[(2-Pyridinylmethoxy)methyl]aniline, and how do functional groups influence reaction efficiency?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-pyridinylmethanol with a halogenated benzyl derivative (e.g., 4-nitrobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) forms the ether linkage. Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C) yields the target compound. Functional group compatibility is critical: the pyridine ring’s electron-withdrawing nature may slow nucleophilic attacks, necessitating elevated temperatures (80–100°C) . Monitor intermediates via TLC or HPLC to optimize stepwise yields.

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing 4-[(2-Pyridinylmethoxy)methyl]aniline?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridine ring’s aromatic protons (δ 7.1–8.5 ppm) and the aniline NH₂ group (δ ~5.0 ppm, broad). The methylene bridge (CH₂O) appears as a triplet near δ 4.5 ppm .
  • FTIR : Look for N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • GC-MS/HPLC-TOF : Employ high-resolution mass spectrometry (e.g., TOF with Δppm <1) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of 4-[(2-Pyridinylmethoxy)methyl]aniline?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO) to predict charge transfer behavior. For instance, the pyridine ring’s electron-deficient nature lowers the LUMO energy, enhancing electrophilic substitution at the aniline moiety. Compare experimental UV-Vis spectra (λmax ~270 nm) with time-dependent DFT (TD-DFT) simulations to validate electronic transitions . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., N-H···O hydrogen bonds) affecting crystallinity .

Advanced: How do crystal packing interactions influence the solid-state stability of 4-[(2-Pyridinylmethoxy)methyl]aniline derivatives?

Methodological Answer:
Single-crystal X-ray diffraction reveals that hydrogen bonds (e.g., N-H···O, D···A distances ~3.24 Å) and C-H···π interactions (∠D-H···A ~151°) stabilize the lattice. For example, in sulfonamide analogs, R₂²(18) ring motifs form 2D layers, while weak van der Waals forces contribute to 3D packing . Use Mercury software to analyze symmetry operations and packing diagrams. Thermal gravimetric analysis (TGA) can correlate decomposition temperatures (Td >200°C) with intermolecular bond strengths .

Data Contradiction: How to resolve discrepancies in observed vs. theoretical spectroscopic data for this compound?

Methodological Answer:

  • Scenario : If experimental 1H^1H-NMR shifts deviate >0.5 ppm from DFT predictions, consider solvent effects (e.g., DMSO vs. gas-phase calculations) or dynamic processes (e.g., NH₂ rotation).
  • Validation : Cross-check with heteronuclear correlation (HSQC/HMBC) to assign ambiguous peaks. For mass spectrometry, use isotopic pattern matching (e.g., Cl/Br splitting) to confirm purity .
  • Case Study : A study on related anilines used HPLC-TOF (Δppm 0.39) to reconcile theoretical (310.2045) and observed molecular weights, ruling out isomeric impurities .

Advanced: What strategies mitigate side reactions during functionalization of the aniline group?

Methodological Answer:

  • Protection : Temporarily acetylate the NH₂ group (e.g., Ac₂O/pyridine) to prevent unwanted coupling or oxidation during pyridine ring modifications .
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for selective aryl amination. Optimize ligand/base combinations (e.g., XPhos/K₃PO₄) to suppress dehalogenation .
  • Workup : Purify via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to isolate regioisomers .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h). Monitor via HPLC for decomposition products (e.g., hydrolyzed ether bonds at low pH).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points (Tm) and exothermic decomposition events. For example, analogs with sulfonamide groups exhibit Tm ~150°C .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis shows photodegradation (λ >300 nm) .

Advanced: What role do steric and electronic effects play in modulating biological activity of derivatives?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 4-methylpiperazine) hinder receptor binding; quantify via CoMFA or molecular docking (e.g., AutoDock Vina) .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) increase electron density on the aniline ring, enhancing antioxidant activity. Measure via DPPH radical scavenging assays .
  • Case Study : A tetrazole-substituted analog showed improved bioactivity due to hydrogen-bonding capacity (>SO₂ interactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Pyridinylmethoxy)methyl]aniline
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4-[(2-Pyridinylmethoxy)methyl]aniline

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